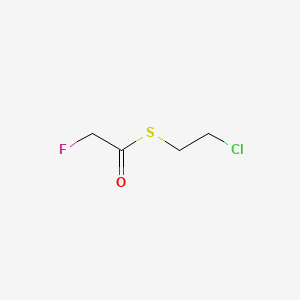

S-(2-chloroethyl) 2-fluoroethanethioate

Description

S-(2-Chloroethyl) 2-fluoroethanethioate is a synthetic organosulfur compound characterized by a thioester functional group linking a 2-chloroethyl moiety to a 2-fluoroethyl chain. This structure confers both alkylating and electrophilic properties, making it a candidate for biochemical and pharmacological studies.

Properties

CAS No. |

406-27-9 |

|---|---|

Molecular Formula |

C4H6ClFOS |

Molecular Weight |

156.61 g/mol |

IUPAC Name |

S-(2-chloroethyl) 2-fluoroethanethioate |

InChI |

InChI=1S/C4H6ClFOS/c5-1-2-8-4(7)3-6/h1-3H2 |

InChI Key |

WVIGZHKFISVJCL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)SC(=O)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-chloroethyl) 2-fluoroethanethioate typically involves the reaction of 2-chloroethanol with 2-fluoroethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: S-(2-chloroethyl) 2-fluoroethanethioate can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The thioether group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Major Products:

Substitution Reactions: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 2-fluoroethanol.

Oxidation Reactions: Oxidation of the thioether group can yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Mechanism of Action

The mechanism of action of S-(2-chloroethyl) 2-fluoroethanethioate involves its ability to undergo nucleophilic substitution and oxidation reactions. The chloroethyl group can be targeted by nucleophiles, leading to the formation of new chemical bonds. The thioether group can be oxidized, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur Mustards (Bis(2-Chloroethyl) Sulfide)

Sulfur mustard (bis(2-chloroethyl) sulfide) is a well-studied alkylating agent and chemical warfare agent. Key comparisons include:

Sulfur mustard’s bifunctional alkylation leads to crosslinking of DNA and proteins, whereas S-(2-chloroethyl) 2-fluoroethanethioate’s monofunctional structure may limit crosslinking but enhance selective alkylation of proteins or small molecules like glutathione .

Nitrosoureas (e.g., 1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea)

Nitrosoureas are antitumor agents with dual alkylating and carbamoylating activities. Comparative analysis:

S-(2-Chloroethyl)glutathione

A metabolite of 1,2-dichloroethane, this compound alkylates hemoglobin and proteins:

S-(2-chloroethyl)glutathione’s requirement for high molar excess to alkylate hemoglobin suggests that S-(2-chloroethyl) 2-fluoroethanethioate may need optimization for efficient target engagement .

Key Research Findings

Alkylation vs.

Fluorine Effects : The 2-fluoroethyl group may confer resistance to enzymatic degradation, as seen in fluorinated antitumor agents, improving pharmacokinetics .

Solubility and Distribution: Octanol/water coefficients of analogous compounds (log P ~1.5–2.5) suggest moderate lipid solubility, balancing tissue penetration and excretion .

Data Tables

Table 1. Physicochemical Properties

Biological Activity

S-(2-chloroethyl) 2-fluoroethanethioate is a compound that has garnered attention due to its potential biological activity, particularly in relation to its structural similarities with known vesicants and alkylating agents. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

S-(2-chloroethyl) 2-fluoroethanethioate can be characterized by its chemical formula . Its structure features a chloroethyl group, which is known for its reactivity, particularly in biological systems. The presence of a fluorine atom may influence the compound's reactivity and interaction with biological molecules.

The biological activity of S-(2-chloroethyl) 2-fluoroethanethioate is primarily linked to its ability to form reactive intermediates that can interact with nucleophilic sites in biomolecules, such as DNA and proteins. This interaction can lead to:

- Alkylation of DNA : Similar to other alkylating agents, this compound may cause DNA damage, leading to mutations or cell death.

- Inflammatory Response : Analogous compounds have been shown to induce inflammatory responses, which may be mediated through the activation of various signaling pathways.

In Vitro Studies

Research has demonstrated that S-(2-chloroethyl) 2-fluoroethanethioate exhibits cytotoxic effects on various cell lines. For instance:

- Cell Viability Assays : Studies using MTT assays have shown decreased cell viability in treated cells compared to controls.

- DNA Damage Assessment : Comet assays indicate increased DNA strand breaks in cells exposed to the compound.

In Vivo Studies

In vivo studies using animal models have provided insights into the compound's biological effects:

- Skin Irritation and Inflammation : Similar compounds like 2-chloroethyl ethyl sulfide (CEES) have been shown to cause significant skin irritation and inflammation in models such as SKH-1 hairless mice. CEES exposure resulted in increased epidermal thickness and inflammatory cell infiltration, suggesting a parallel response might be expected with S-(2-chloroethyl) 2-fluoroethanethioate .

| Study Parameter | CEES Exposure (4 mg) | Control (Untreated) |

|---|---|---|

| Epidermal Thickness (μm) | 20.04 ± 5.0 | 10.00 ± 3.0 |

| Wet/Dry Weight Ratio | 5.50 ± 0.5 | 1.00 ± 0.1 |

| Inflammatory Cell Count (per field) | Increased | Normal |

Case Studies

Several case studies have highlighted the potential health risks associated with exposure to compounds similar to S-(2-chloroethyl) 2-fluoroethanethioate:

- Chemical Warfare Agents : The use of vesicants like sulfur mustard has been documented to cause severe skin injuries and long-term health effects, including cancer risk due to DNA damage.

- Occupational Exposure : Workers exposed to alkylating agents in industrial settings have reported increased incidences of skin disorders and respiratory issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.